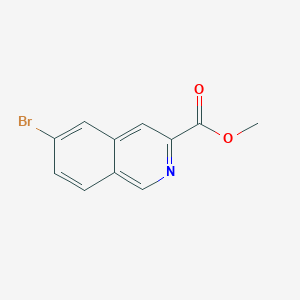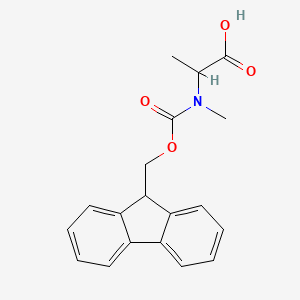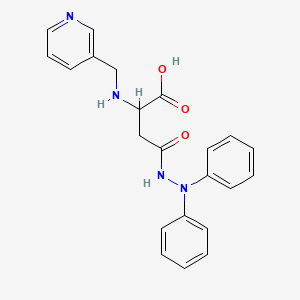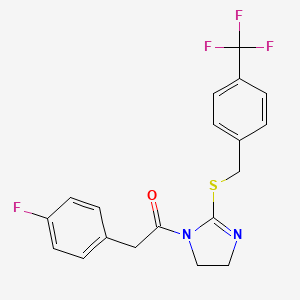
Methyl 6-bromoisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-bromoisoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has gained widespread attention due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromoisoquinoline-3-carboxylate” is represented by the formula C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-bromoisoquinoline-3-carboxylate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Exploration
Methyl 6-bromoisoquinoline-3-carboxylate and its derivatives have been extensively studied for their potential in synthesizing various chemical structures. For instance, Janin et al. (2002) developed robust synthesis methods for related compounds, using Suzuki's cross-coupling, which could be foundational for creating new peripheral benzodiazepine receptor ligands (Janin et al., 2002). Similarly, a study by Parveen et al. (1999) explored the reductive release of 5-bromoisoquinolin-1-one from a related compound, suggesting its potential as a prodrug system for targeted drug delivery (Parveen et al., 1999). These studies highlight the importance of such compounds in developing novel chemical structures for various applications.
Potential in Antitumor Activity
Delgado et al. (2012) synthesized a series of isoquinolinequinones, including derivatives of methyl 6-bromoisoquinoline-3-carboxylate, evaluating them for cytotoxic activity against various cancer cell lines. They found that certain compounds exhibited significant antitumor activity, indicating the potential use of these compounds in cancer research (Delgado et al., 2012).
Exploring Benzodiazepine Receptor Agonists and Antagonists
Guzman et al. (1984) investigated several compounds, including methyl isoquinoline-3-carboxylate derivatives, for their ability to bind to the benzodiazepine receptor. They found moderate affinities, suggesting that these compounds could be potential benzodiazepine receptor agonists or antagonists (Guzman et al., 1984).
Novel Synthesis Methods and Derivative Development
Other studies have focused on developing novel synthesis methods and exploring different derivatives of methyl 6-bromoisoquinoline-3-carboxylate. For example, Wong et al. (2013) demonstrated a method to form methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates, showcasing the versatility of these compounds in synthesis (Wong et al., 2013).
Applications in Antibacterial Research
Hayashi et al. (2002) explored the antibacterial activity of certain isoquinoline derivatives, finding significant activity against various bacteria, including resistant strains. This indicates the potential of methyl 6-bromoisoquinoline-3-carboxylate derivatives in developing new antibacterial agents (Hayashi et al., 2002).
Safety and Hazards
“Methyl 6-bromoisoquinoline-3-carboxylate” is associated with certain hazards. It has been classified under GHS07, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Mode of Action
Isoquinoline derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Isoquinoline derivatives are known to be involved in various biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-bromoisoquinoline-3-carboxylate. For instance, the compound should be stored in an inert atmosphere at 2-8°C .
Propiedades
IUPAC Name |
methyl 6-bromoisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCABCFILPPADM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC(=CC2=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromoisoquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)
![3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one](/img/structure/B2394550.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)
![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)
![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)
![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)
![1-(3,4-Dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2394568.png)